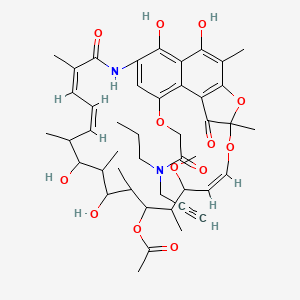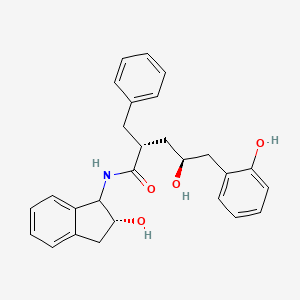
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzenepentanamide backbone, a hydroxyindan moiety, and a phenylmethyl group. Its intricate stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- involves multiple steps, typically starting with the preparation of the hydroxyindan intermediate. This intermediate is then coupled with the benzenepentanamide backbone under specific reaction conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amide groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, its unique stereochemistry allows it to fit into specific binding sites, modulating enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-(2R,3S)-3-phenylisoserine: A compound with a similar benzenepentanamide backbone but different stereochemistry and functional groups.
(2R,4S)-2-Benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-isobutoxyphenyl)pentanamide: Shares the hydroxyindan moiety but has additional functional groups and different stereochemistry.
Uniqueness
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
181868-99-5 |
|---|---|
Fórmula molecular |
C27H29NO4 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-hydroxyphenyl)pentanamide |
InChI |
InChI=1S/C27H29NO4/c29-22(15-20-11-5-7-13-24(20)30)16-21(14-18-8-2-1-3-9-18)27(32)28-26-23-12-6-4-10-19(23)17-25(26)31/h1-13,21-22,25-26,29-31H,14-17H2,(H,28,32)/t21-,22-,25-,26?/m1/s1 |
Clave InChI |
FYCAMGQPDONZNG-UJDCLUHESA-N |
SMILES isomérico |
C1[C@H](C(C2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](CC4=CC=CC=C4O)O)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)CC(CC4=CC=CC=C4O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



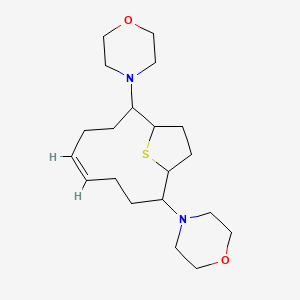
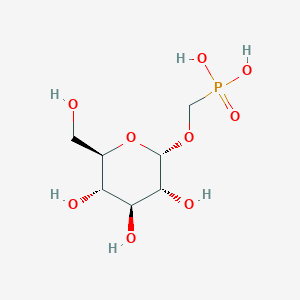
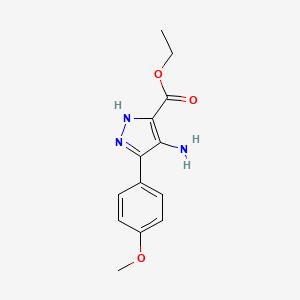


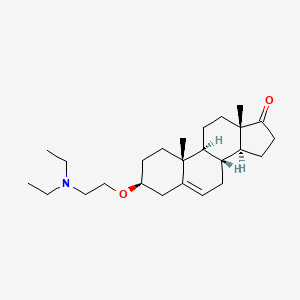
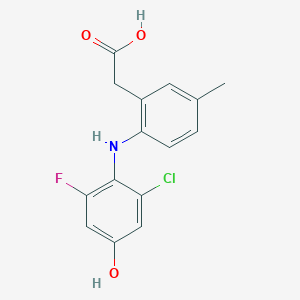
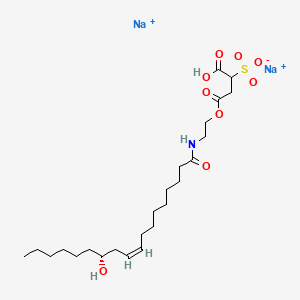
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
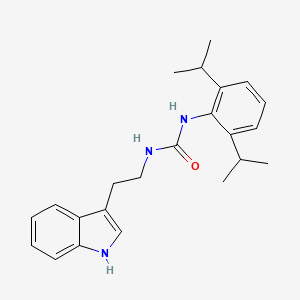
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)

